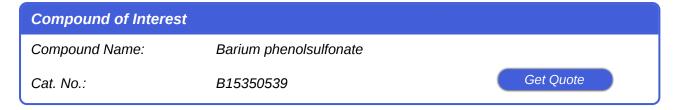


A Technical Review of Barium Phenolsulfonate: Synthesis, Properties, and Postulated Pathways

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise literature review of **Barium PhenoIsulfonate**. Due to the limited availability of direct research on **Barium PhenoIsulfonate**, this document focuses on the synthesis and properties of its precursor, p-phenoIsulfonic acid, and outlines a plausible synthetic pathway to the final compound. The information is compiled from chemical databases and related literature, offering a foundational understanding for researchers.

Core Compound Properties

Barium phenolsulfonate is the barium salt of p-phenolsulfonic acid. While detailed experimental data for this specific compound is sparse in publicly accessible literature, some of its fundamental properties, along with those of its parent acid, have been identified.

Table 1: Physicochemical Properties of p-Phenolsulfonic Acid and Barium Phenolsulfonate



Property	p-Phenolsulfonic Acid	Barium Phenolsulfonate
CAS Number	98-67-9	1300-37-4
Molecular Formula	C ₆ H ₆ O ₄ S	C12H10BaO8S2
Molecular Weight	174.17 g/mol	483.66 g/mol
Physical Form	Deliquescent needles	Monohydrate, powder
Solubility	Miscible with water and alcohol.[1]	Soluble in water; slightly soluble in alcohol.[1]

Synthesis of Barium Phenolsulfonate

A detailed experimental protocol for the synthesis of **Barium Phenolsulfonate** is not readily available in the reviewed literature. However, a logical two-step synthesis can be postulated based on the well-established sulfonation of phenol and the general reactivity of sulfonic acids with inorganic bases.

Step 1: Synthesis of p-Phenolsulfonic Acid

The primary precursor, p-phenolsulfonic acid, is synthesized via the electrophilic aromatic sulfonation of phenol using concentrated sulfuric acid. The reaction temperature is a critical parameter for regioselectivity. Higher temperatures favor the formation of the thermodynamically more stable para-isomer.[2]

Experimental Protocol: Sulfonation of Phenol

- Reactants: Phenol, concentrated sulfuric acid (96%).
- Procedure: Phenol is heated to approximately 50°C. Concentrated sulfuric acid is added portion-wise to control the exothermic reaction, maintaining the temperature below 110°C.[3] The reaction mixture is then heated at a higher temperature (e.g., 100-110°C) for several hours to favor the formation of the p-phenolsulfonic acid.[2][3] Reaction water is distilled off during this period to drive the equilibrium towards the product.[3]
- Purification: The reaction mixture is diluted with water. As the product is water-soluble, purification can be challenging. Methods may include selective crystallization or extraction to



separate the product from residual sulfuric acid and byproducts.[3]

Step 2: Formation of Barium Phenolsulfonate

Phenolsulfonic acids are strong acids and will react with inorganic hydroxides in an acid-base neutralization reaction to form the corresponding salt and water.[4][5]

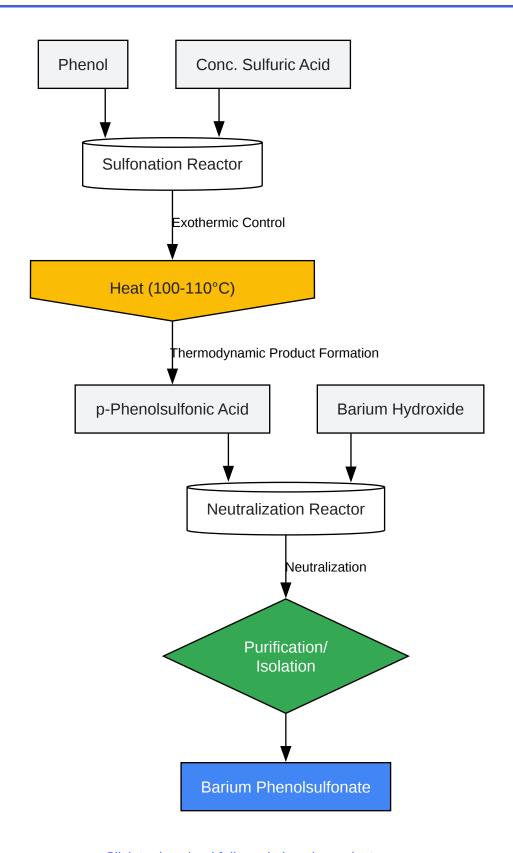
Experimental Protocol: Neutralization

- Reactants: p-Phenolsulfonic acid solution, Barium Hydroxide (Ba(OH)₂).
- Procedure: An aqueous solution of p-phenolsulfonic acid is carefully neutralized with a stoichiometric amount of barium hydroxide. The reaction is likely exothermic. The pH of the solution should be monitored, and the barium hydroxide added incrementally until the acid is fully consumed.
- Product Isolation: The resulting barium phenolsulfonate salt can be isolated by evaporation
 of the water, followed by recrystallization from a suitable solvent to achieve the desired
 purity.

Visualized Synthetic Pathway

The logical progression from starting materials to the final product is illustrated in the following workflow diagram.





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Caption: Postulated synthesis workflow for Barium PhenoIsulfonate.



Conclusion and Future Research Directions

This review consolidates the limited available information on **Barium PhenoIsulfonate**, primarily focusing on a plausible synthetic route derived from the known chemistry of its precursor, p-phenoIsulfonic acid. There is a clear lack of comprehensive research and characterization data for **Barium PhenoIsulfonate**. Future research should aim to:

- Develop and publish a detailed, optimized experimental protocol for the synthesis and purification of **Barium PhenoIsulfonate**.
- Conduct a thorough characterization of the compound, including spectroscopic analysis (NMR, IR, MS), thermal analysis (TGA, DSC), and determination of its precise physicochemical properties.
- Investigate potential applications of Barium Phenolsulfonate, drawing inspiration from the
 uses of other metal sulfonate salts in areas such as catalysis, materials science, and
 pharmaceuticals.

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